molecular formula C12H14N4O2S B1309659 [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid CAS No. 957292-09-0

[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid

Cat. No.: B1309659
CAS No.: 957292-09-0
M. Wt: 278.33 g/mol
InChI Key: FVRYVZASXASYBW-UHFFFAOYSA-N
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Description

[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Construction of Pyrimidine Ring: The pyrimidine ring is often formed by the cyclization of a suitable precursor such as an amidine or a guanidine derivative with a β-dicarbonyl compound.

    Introduction of Sulfanyl-Acetic Acid Moiety: The final step involves the reaction of the intermediate with a thiol reagent followed by carboxylation to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole or pyrimidine rings, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-butyric acid: Similar structure with a butyric acid moiety.

Uniqueness

The uniqueness of [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid lies in its specific combination of pyrazole and pyrimidine rings with a sulfanyl-acetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-16-6-9(8(2)15-16)10-4-5-13-12(14-10)19-7-11(17)18/h4-6H,3,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRYVZASXASYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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